1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride

Molecular formula Salt form Molecular weight

Researchers requiring a bifunctional pyridine scaffold often face inconsistent salt stoichiometry or missing amine handles. This dihydrochloride (CAS 1427380-71-9) resolves these issues: • Primary amine at 6-position for amide coupling or reductive amination • Secondary benzylic alcohol as a chiral handle for asymmetric synthesis & HPLC method development • Consistent dihydrochloride stoichiometry ensures reproducible solubility and storage Supplied at ≥95% purity; ideal for library synthesis and hit-to-lead SAR exploration.

Molecular Formula C9H16Cl2N2O
Molecular Weight 239.14 g/mol
CAS No. 1427380-71-9
Cat. No. B1377116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride
CAS1427380-71-9
Molecular FormulaC9H16Cl2N2O
Molecular Weight239.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)CN)C(C)O.Cl.Cl
InChIInChI=1S/C9H14N2O.2ClH/c1-6-9(7(2)12)4-3-8(5-10)11-6;;/h3-4,7,12H,5,10H2,1-2H3;2*1H
InChIKeyQNCSLGFDBAKXPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride: Sourcing & Characterization


1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride (CAS 1427380-71-9) is a synthetic pyridine-ethanolamine derivative supplied as a dihydrochloride salt with molecular formula C₉H₁₆Cl₂N₂O and a molecular weight of 239.14 g/mol. Its structure features a secondary alcohol at the pyridine 3-position, a 2-methyl substituent, and a 6-aminomethyl group, classifying it as a heterocyclic building block. Vendors list the compound at ≥95% purity and note its use as a research intermediate for further chemical elaboration. A comprehensive literature search did not retrieve peer-reviewed primary pharmacology, selectivity, solubility, or stability profiling for this specific CAS entity.

Bifunctional building block: primary amine + secondary alcohol for orthogonal derivatization
Supports amide coupling, reductive amination, esterification, chiral resolution
Dihydrochloride salt ensures defined stoichiometry for solution-phase synthesis
Consistent molarity calculations versus free base
Research intermediate for heterocyclic chemistry and fragment-based design
No primary pharmacology or selectivity data reported

1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride: Structural Distinctions vs. Analogs


This compound cannot be freely interchanged with close structural analogs because the combination of a secondary benzylic alcohol, a basic aminomethyl handle, and the dihydrochloride salt form creates a distinct reactivity and handling profile. The free base (CAS 1427498-38-1) differs in salt stoichiometry, solubility, and storage requirements. The ketone analog (CAS 746677-33-8) possesses a carbonyl in place of the alcohol, fundamentally altering hydrogen-bonding capacity and downstream coupling chemistry. Additionally, analogs lacking the 6-aminomethyl group (e.g., CAS 90086-87-6) cannot serve as orthogonal synthetic handles for amide bond formation or reductive amination. Substitution without quantitative functional equivalence data—which is absent from the peer-reviewed record for this compound—may compromise synthetic route integrity and reproducibility.

This compound Dihydrochloride salt; 6-aminomethyl + 2-methyl + secondary alcohol
Free base (CAS 1427498-38-1) Lacks HCl; different solubility and stoichiometry
Salt-form mismatch may shift molarity and solubility profiles
This compound Secondary alcohol at pyridine 3-position
Ketone analog (CAS 746677-33-8) Methyl ketone; no H-bond donor, distinct reactivity
Alcohol vs. ketone limits hydrogen-bonding and coupling chemistry transfer
This compound 6-aminomethyl present; primary amine handle
Des-amino analog (CAS 90086-87-6) No amine; only alcohol as modifiable group
Loss of orthogonal amine may reduce scaffold diversification potential

1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride: Differentiation Evidence


Dihydrochloride vs. Free Base: Molecular Descriptors

The dihydrochloride salt (CAS 1427380-71-9) has a molecular weight of 239.14 g/mol and formula C₉H₁₆Cl₂N₂O, whereas the free base (CAS 1427498-38-1) has a molecular weight of 166.22 g/mol and formula C₉H₁₄N₂O. The 72.92 g/mol mass difference reflects two HCl equivalents, directly impacting molarity calculations for solution-based chemistry. Commercial specifications for the dihydrochloride report ≥95% purity.

Salt form identity
Head-to-head
Dihydrochloride MW 239.14 vs free base MW 166.22; ΔMW = 72.92 g/mol (2 HCl)
Salt-form verification essential for accurate synthesis stoichiometry
Vendor-reported ≥95% purity
Molecular formula Salt form Molecular weight Solubility

Secondary Alcohol vs. Ketone Functional Contrast

The target compound bears a secondary alcohol (HC–OH) at the pyridine 3-position, whereas the closest procurable ketone analog (CAS 746677-33-8) bears a methyl ketone (C=O). This difference introduces a hydrogen-bond donor into the alcohol form and changes the carbon oxidation state, conferring distinct reactivity toward acylation, oxidation, and chiral derivatization. No quantitative experimental comparison between the two compounds was retrievable from the peer-reviewed literature.

Alcohol vs. ketone
Cross-study comparable
Secondary alcohol (HC–OH) vs. methyl ketone (C=O); functional group replacement alters H-bond donor and oxidation state
Alcohol enables esterification/etherification; ketone lacks this handle
No experimental reactivity data identified
Functional group Hydrogen bonding Reactivity Oxidation state

6-Aminomethyl vs. Des-Amino Analogs: Orthogonal Handle

The 6-aminomethyl substituent provides a primary amine handle absent in simpler analogs such as 1-(2-methylpyridin-3-yl)ethan-1-ol (CAS 90086-87-6). This enables orthogonal derivatization via amide bond formation, reductive amination, or sulfonamide capping without affecting the alcohol. No quantitative comparison of coupling yields or reaction kinetics between these compounds was found in primary literature.

Orthogonal handle
Class-level
6-aminomethyl present (primary amine) vs. des-amino analog; one additional reactive site
Second diversification point for amide, sulfonamide, or imine formation
Structural inference; no experimental kinetic data
Orthogonality Amide coupling Reductive amination Building block

Aminomethylpyridines as CB2 Receptor Ligands: Patent Context

International patents describe aminomethylpyridine derivatives as cannabinoid CB2 receptor agonists or antagonists. [1][2] For example, US-9321727-B2 covers pyridine derivatives as CB2 agonists, and WO 2006/042955 describes pyridine derivatives with CB2 activity. [1][2] While the specific CAS 1427380-71-9 compound is not explicitly exemplified with quantitative binding data in these patents, its core scaffold matches the claimed chemical space, establishing a class-level precedent for exploration in endocannabinoid research.

CB2 patent context
Class-level
Aminomethylpyridine scaffold matches patented CB2 modulator chemical space
Scaffold aligns with cannabinoid receptor tool compound exploration
No direct binding data for this specific compound; class-level precedent only
Cannabinoid CB2 Patent Pyridine derivatives Receptor binding

1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride: Research & Industrial Applications


Heterocyclic Building Block for Amide Libraries

The 6-aminomethyl group provides a primary amine for amide coupling with diverse carboxylic acids, enabling the construction of compound libraries built on a 2-methyl-3-(1-hydroxyethyl)pyridine scaffold. This bifunctional architecture (amine + secondary alcohol) supports sequential orthogonal derivatization strategies common in medicinal chemistry hit-to-lead campaigns .

Chiral Alcohol: Stereochemical Probe & Resolution

The secondary benzylic alcohol is a stereocenter, making the compound suitable for chiral chromatography method development, enzymatic kinetic resolution studies, or as a chiral building block for asymmetric synthesis. The dihydrochloride salt form ensures consistent stoichiometry for reproducible experimental design .

Cannabinoid Receptor Chemical Tool Scaffold

Given the patent literature associating aminomethylpyridine derivatives with CB2 receptor modulation, this compound can serve as a starting intermediate for synthesizing and evaluating novel tool compounds targeting the endocannabinoid system, with the alcohol and amine handles enabling systematic SAR exploration [1].

Reference Standard for Analytical Method Development

With ≥95% purity and well-defined physicochemical properties (MW 239.14, C₉H₁₆Cl₂N₂O), this compound is suitable for use as a calibration standard or system suitability test compound in HPLC, LC-MS, or NMR method validation for pyridine-containing analytes .

Application
Selection Property
Validation Focus
Heterocyclic amide library synthesis
Bifunctional amine–alcohol scaffold
Orthogonal derivatization efficiency
Chiral alcohol probe & resolution
Secondary benzylic alcohol stereocenter
Enantiomeric purity and chiral method development
Cannabinoid receptor tool scaffold
Aminomethylpyridine core alignment
CB2 receptor binding and SAR (class-level precedent)
Analytical reference standard
Defined salt stoichiometry and purity
HPLC/LC-MS/NMR calibration and system suitability
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